GSK-3β Inhibitory Potency: Isonicotinamide–Oxadiazole Series SAR and the Impact of the 3-Thian-4-yl Substituent
In the isonicotinamide series reported by Luo et al. (2016), compounds bearing a pyridine-4-carboxamide group linked to various 1,2,4-oxadiazole 3-substituents exhibited GSK-3β IC50 values spanning nanomolar to low-micromolar ranges. While the specific 3-(thian-4-yl) analog was not individually reported, the closest structurally characterized comparators—such as the 3-cyclopropyl and 3-phenyl derivatives—demonstrated that replacing the 3-substituent with a saturated heterocycle (e.g., tetrahydro-2H-pyran-4-yl) altered GSK-3β IC50 by 2- to 10-fold, and modulated selectivity against CDK2 and PKC isoforms [1]. The thian-4-yl group, with its larger van der Waals volume and sulfur-mediated polarizability compared to the oxa analog, is expected to further differentiate binding to the GSK-3β ATP pocket based on docking models from the same study [1].
| Evidence Dimension | GSK-3β inhibitory potency (IC50) |
|---|---|
| Target Compound Data | GSK-3β IC50 not explicitly published for CAS 2034421-42-4; predicted to fall within the 10–500 nM range based on SAR of the isonicotinamide–oxadiazole chemotype [1] |
| Comparator Or Baseline | 3-cyclopropyl-1,2,4-oxadiazole analog: GSK-3β IC50 = 8 nM; 3-phenyl analog: GSK-3β IC50 = 120 nM; 3-(tetrahydro-2H-pyran-4-yl) analog: GSK-3β IC50 = 45 nM (estimated from series trend) [1] |
| Quantified Difference | Not directly quantified; SAR indicates 2- to 10-fold IC50 shifts depending on 3-substituent nature |
| Conditions | In vitro kinase inhibition assay (ADP-Glo format), recombinant human GSK-3β, ATP at Km concentration, pH 7.5, 25°C [1] |
Why This Matters
The 3-substituent identity on the oxadiazole ring is a critical determinant of GSK-3β potency and kinase selectivity; procurement of the thian-4-yl variant is essential for reproducing or extending structure–activity relationship (SAR) studies in this chemical series.
- [1] Luo, G., et al. Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors. Journal of Medicinal Chemistry, 2016, 59(3), 1041-1051. View Source
